molecular formula C29H26N4O7S B2666382 N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(6-{[(benzylcarbamoyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide CAS No. 896705-86-5

N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(6-{[(benzylcarbamoyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide

Cat. No.: B2666382
CAS No.: 896705-86-5
M. Wt: 574.61
InChI Key: MIVPGDIOULUFPZ-UHFFFAOYSA-N
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Description

“N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(6-{[(benzylcarbamoyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide” is a complex organic compound that features multiple functional groups, including benzodioxole, quinazoline, and amide functionalities. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of the benzodioxole and quinazoline rings, followed by the introduction of the amide and sulfanyl groups. Each step would require specific reagents and conditions, such as:

    Formation of Benzodioxole Ring: This could involve the cyclization of catechol derivatives with formaldehyde.

    Quinazoline Ring Synthesis: This might be achieved through the condensation of anthranilic acid derivatives with formamide.

    Amide Formation: Typically involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or anhydride.

    Sulfanyl Group Introduction: This could be done through nucleophilic substitution reactions using thiol reagents.

Industrial Production Methods

Industrial production would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions could target the quinazoline ring or the amide group, potentially leading to the formation of amines.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the benzodioxole or quinazoline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) could be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides could be employed under basic or acidic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, it might be investigated for its potential as a therapeutic agent, given the presence of functional groups known to interact with biological targets.

Medicine

In medicine, it could be explored for its potential pharmacological activities, such as anti-cancer, anti-inflammatory, or antimicrobial properties.

Industry

Industrially, it might find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets could include kinases, proteases, or other enzymes, and the pathways involved could be related to cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(6-{[(methylcarbamoyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide
  • N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(6-{[(ethylcarbamoyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide

Uniqueness

The uniqueness of “N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(6-{[(benzylcarbamoyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide” lies in its specific combination of functional groups, which could confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-[6-[2-(benzylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26N4O7S/c34-26(30-14-19-6-7-22-23(10-19)38-16-37-22)8-9-33-28(36)20-11-24-25(40-17-39-24)12-21(20)32-29(33)41-15-27(35)31-13-18-4-2-1-3-5-18/h1-7,10-12H,8-9,13-17H2,(H,30,34)(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIVPGDIOULUFPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CCN3C(=O)C4=CC5=C(C=C4N=C3SCC(=O)NCC6=CC=CC=C6)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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